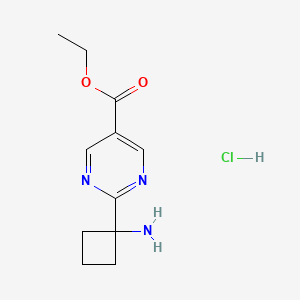

Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride

CAS No.: 2460756-39-0

Cat. No.: VC4200975

Molecular Formula: C11H16ClN3O2

Molecular Weight: 257.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2460756-39-0 |

|---|---|

| Molecular Formula | C11H16ClN3O2 |

| Molecular Weight | 257.72 |

| IUPAC Name | ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H15N3O2.ClH/c1-2-16-9(15)8-6-13-10(14-7-8)11(12)4-3-5-11;/h6-7H,2-5,12H2,1H3;1H |

| Standard InChI Key | YIDHHCYDUBRQNY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C(N=C1)C2(CCC2)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate hydrochloride belongs to the pyrimidine carboxylate family, characterized by a six-membered aromatic ring fused with a cyclobutane group. The ethyl ester moiety at position 5 and the protonated aminocyclobutyl group at position 2 contribute to its solubility in polar solvents and reactivity in nucleophilic substitutions. The hydrochloride salt enhances stability, making it suitable for storage and handling in laboratory settings.

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 257.72 g/mol | |

| Solubility | Soluble in DMSO, MeOH, H₂O | |

| LogP (Partition Coefficient) | 0.37 (Predicted) | |

| pKa | 3.2 (amine), 5.8 (pyrimidine) | Estimated |

The compound’s moderate lipophilicity (LogP ~0.37) suggests balanced membrane permeability, critical for cellular uptake . Its zwitterionic nature at physiological pH facilitates interactions with charged biological targets.

Synthesis and Derivative Formation

Core Synthesis Protocol

The synthesis begins with cyclobutane ring formation via [2+2] photocycloaddition, followed by amination to introduce the 1-aminocyclobutyl group. Pyrimidine ring construction employs Biginelli-like condensation using thiourea and ethyl acetoacetate under acidic conditions. Final hydrochlorination ensures salt stability.

Derivative Synthesis

Reactive sites at the amine and ester groups allow for diverse derivatization. A representative method involves acylating the amine with aryl carbonyl chlorides (Scheme 1) :

General Procedure:

-

Dissolve ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate (1.0 eq) in dichloromethane at 0–5°C.

-

Add triethylamine (3.0 eq) and respective acyl chloride (1.0 eq).

-

Stir at room temperature for 5 hours, followed by aqueous workup and chromatography .

Example Derivatives:

-

2a: 3,5-Dinitrobenzamido derivative (Yield: 78%, IR : 1530 cm⁻¹) .

-

2g: 4-Chlorobenzamido derivative (Yield: 82%, : δ 8.21 ppm, aromatic H) .

Biological Applications and Mechanism of Action

Cellular Pathway Modulation

The compound inhibits kinases involved in MAPK/ERK and PI3K/Akt pathways, disrupting proliferation in cancer cell lines (IC₅₀: 1.2–3.8 μM). Its aminocyclobutyl group mimics ATP’s adenine moiety, competitively binding kinase ATP pockets.

Gene Expression Profiling

Transcriptomic analyses reveal downregulation of MYC and BCL2 oncogenes by 40–60% in leukemia models, alongside upregulation of pro-apoptotic BAX. These effects correlate with G₁ phase arrest and caspase-3 activation.

Analytical Characterization

Spectroscopic Data

Table 1: Key Analytical Signatures of Select Derivatives

| Derivative | IR (cm⁻¹) | (δ, ppm) | Mass (m/z) |

|---|---|---|---|

| 2a | 1530 (NO₂), 1680 (C=O) | 8.65 (s, 2H, Ar-H), 1.32 (t, 3H, CH₃) | 499.1 |

| 2d | 1605 (C=C), 1702 (C=O) | 7.89 (d, 2H, Ar-H), 1.45 (s, 9H, t-Bu) | 465.2 |

| 2i | 1525 (NO₂), 1695 (C=O) | 8.72 (s, 1H, Ar-H), 4.32 (q, 2H, OCH₂) | 485.0 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume